Propylbenzene

説明

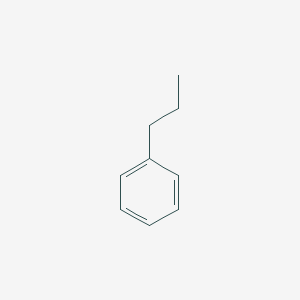

Structure

2D Structure

3D Structure

特性

IUPAC Name |

propylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12/c1-2-6-9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLMAHJVESYWTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12 | |

| Record name | N-PROPYL BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4352 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042219 | |

| Record name | Propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-propyl benzene appears as a clear colorless liquid. Insoluble in water and less dense than water. Flash point 86 °F. Mildly toxic by ingestion and inhalation. Used to make other chemicals., Liquid, Colorless liquid; [HSDB] | |

| Record name | N-PROPYL BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4352 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Propylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1469 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

318.2 °F at 760 mmHg (USCG, 1999), 159.2 °C | |

| Record name | N-PROPYL BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4352 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-PROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5353 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

118 °F (USCG, 1999), 86 °F (closed cup) | |

| Record name | N-PROPYL BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4352 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-PROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5353 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very slightly sol in water (0.06 g/l); sol in alcohol, ether, Miscible in ethanol, ethyl ether, and acetone, Water solubility of 23.4 mg/l at 25 °C. | |

| Record name | N-PROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5353 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.862 (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.8620 @ 20 °C/4 °C | |

| Record name | N-PROPYL BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4352 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-PROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5353 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.14 (Air= 1) | |

| Record name | N-PROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5353 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

7.52 mmHg (USCG, 1999), 3.42 [mmHg], 3.42 mm Hg @ 25 °C | |

| Record name | N-PROPYL BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4352 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Propylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1469 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-PROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5353 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Liquid | |

CAS No. |

103-65-1 | |

| Record name | N-PROPYL BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4352 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Propylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WR86ZHG2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-PROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5353 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-146.2 °F (USCG, 1999), -99.5 °C | |

| Record name | N-PROPYL BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4352 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-PROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5353 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Propylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propylbenzene (C₉H₁₂) is an aromatic hydrocarbon characterized by a propyl group attached to a benzene ring.[1] This colorless liquid serves as a nonpolar organic solvent and a versatile intermediate in organic synthesis.[1][2] Its applications span various industries, including textile dyeing and printing, and the manufacturing of specialty chemicals like methylstyrene.[1][2] This document provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, and relevant safety and handling information, tailored for a technical audience in research and development.

Chemical Structure and Identification

This compound, also known as 1-phenylpropane or isocumene, is an alkylbenzene.[3][4] The molecule consists of a linear three-carbon propyl group bonded to a phenyl ring.[5] Its structural isomer, cumene (isothis compound), is more common.[1]

// Benzene Ring C1 [label="C"]; C2 [label="C", pos="1.5,0!"]; C3 [label="C", pos="2.25,-1.3!"]; C4 [label="C", pos="1.5,-2.6!"]; C5 [label="C", pos="0,-2.6!"]; C6 [label="C", pos="-0.75,-1.3!"];

// Propyl Group C7 [label="CH₂", pos="-2.2, -1.3!"]; C8 [label="CH₂", pos="-3.2, -1.3!"]; C9 [label="CH₃", pos="-4.2, -1.3!"];

// Bonds C1 -- C2 [label="", color="#202124"]; C2 -- C3 [label="", color="#202124"]; C3 -- C4 [label="", color="#202124"]; C4 -- C5 [label="", color="#202124"]; C5 -- C6 [label="", color="#202124"]; C6 -- C1 [label="", color="#202124"]; C6 -- C7 [label="", color="#202124"]; C7 -- C8 [label="", color="#202124"]; C8 -- C9 [label="", color="#202124"];

// Aromaticity (approximated with alternating double bonds) C1 -- C2 [style=double, color="#202124"]; C3 -- C4 [style=double, color="#202124"]; C5 -- C6 [style=double, color="#202124"]; } Caption: 2D structure of the this compound molecule.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[6] |

| Synonyms | n-Propylbenzene, 1-Phenylpropane, Isocumene[3][7] |

| CAS Number | 103-65-1[1] |

| EC Number | 203-132-9[1] |

| UN Number | 2364[1] |

| Molecular Formula | C₉H₁₂[1] |

| InChI Key | ODLMAHJVESYWTB-UHFFFAOYSA-N[3] |

| SMILES | CCCC1=CC=CC=C1[1] |

Physicochemical Properties

This compound is a colorless liquid with a characteristic sweet, aromatic odor.[5] It is less dense than water and its vapors are heavier than air.[3][6]

Table 2: General Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 120.19 g/mol [8] |

| Appearance | Colorless liquid[1] |

| Density | 0.862 g/mL at 25 °C[9] |

| Boiling Point | 159 °C[9] |

| Melting Point | -99 °C[9] |

| Vapor Density | 4.14 (vs air)[3] |

| Vapor Pressure | 2 mmHg at 20 °C[3] |

| Refractive Index | n20/D 1.491[3] |

| LogP (Octanol/Water Partition Coefficient) | 3.69[6] |

| Henry's Law Constant | 1.05 x 10⁻² atm-cu m/mol at 25 °C[6] |

Solubility

This compound's non-polar nature dictates its solubility characteristics. It is practically insoluble in water but is miscible with many common organic solvents.[5]

Table 3: Solubility Data

| Solvent | Solubility |

| Water | 23.4 mg/L at 25 °C[6] |

| Organic Solvents | Miscible with alcohol, ether, acetone, benzene, and petroleum ether |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral information is available through various databases.

Table 4: Spectroscopic Information

| Technique | Data Reference |

| Mass Spectrum (EI) | National Institute of Standards and Technology (NIST)[7] |

| ¹H NMR | Sadtler Research Laboratories Spectral Collection[6] |

| ¹³C NMR | Available in spectral databases[10] |

| Infrared (IR) Spectrum | National Institute of Standards and Technology (NIST)[7] |

| UV/Visible Spectrum | National Institute of Standards and Technology (NIST)[10] |

Experimental Protocols

While detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are proprietary or published in specialized literature not accessible through general searches, the fundamental methodologies are well-established in organic chemistry.

Synthesis

A common laboratory-scale synthesis of n-propylbenzene can be achieved via a Grignard reaction.[1]

Methodology Overview:

-

Grignard Reagent Formation: Benzyl chloride is reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) to form benzylmagnesium chloride.

-

Alkylation: The prepared Grignard reagent is then reacted with diethyl sulfate. The benzyl nucleophile attacks the electrophilic ethyl group, followed by a second alkylation to form the propyl chain.

-

Work-up and Purification: The reaction mixture is quenched with a weak acid (e.g., aqueous ammonium chloride) to destroy any unreacted Grignard reagent. The organic layer is then separated, washed, dried, and the this compound product is isolated and purified, typically by fractional distillation.

Analytical Characterization

The identity and purity of this compound are typically confirmed using standard analytical techniques.

-

Gas Chromatography (GC): GC is used to determine the purity of this compound. A sample is vaporized and passed through a capillary column. The retention time is characteristic of the compound, and the peak area corresponds to its concentration.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The chemical shifts, splitting patterns, and integration of the peaks provide detailed information about the arrangement of protons and carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. The spectrum of this compound will show characteristic absorption bands for aromatic C-H bonds and the benzene ring.

Reactivity and Chemical Pathways

As an alkylbenzene, this compound's reactivity is characterized by reactions of the aromatic ring and the propyl side chain. It is stable under normal conditions but is incompatible with strong oxidizing agents.[11]

-

Electrophilic Aromatic Substitution: The benzene ring can undergo reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The propyl group is an ortho-, para-directing activator.

-

Side-Chain Oxidation: The benzylic position (the carbon atom attached to the benzene ring) is susceptible to oxidation. Strong oxidizing agents can oxidize the propyl group to a carboxylic acid (benzoic acid).

-

Combustion: this compound is flammable and will combust in the presence of an ignition source to produce carbon dioxide and water.[12]

This compound is primarily used as a solvent and a chemical intermediate and is not typically associated with specific biological signaling pathways in the context of drug development.

Safety and Handling

This compound is a flammable liquid and presents moderate health hazards.[1] Proper safety precautions are essential when handling this chemical.

Table 5: Hazard and Safety Information

| Hazard Category | Description |

| Flammability | Flammable liquid and vapor. Flash point is approximately 30 °C (86 °F).[12] Vapors can form explosive mixtures with air.[12] |

| Health Hazards | May be harmful if inhaled, ingested, or absorbed through the skin.[6] Causes respiratory tract irritation.[12] May be fatal if swallowed and enters airways (aspiration hazard). |

| Environmental Hazards | Toxic to aquatic life with long-lasting effects. |

Handling and Storage Recommendations:

-

Keep away from heat, sparks, and open flames.[12]

-

Store in a cool, dry, well-ventilated area in a tightly closed container.[12]

-

Use in a well-ventilated area or with local exhaust ventilation.[12]

-

Ground and bond containers when transferring material to prevent static discharge.[12]

-

Wear appropriate personal protective equipment (PPE), including solvent-resistant gloves, safety goggles, and a face shield.[13]

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[12]

-

Skin Contact: Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes.[12]

-

Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the eyelids. Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[12]

References

- 1. n-Propylbenzene - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound 98 103-65-1 [sigmaaldrich.com]

- 4. n-Propylbenzene - OEHHA [oehha.ca.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound | C9H12 | CID 7668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzene, propyl- [webbook.nist.gov]

- 8. scbt.com [scbt.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Page loading... [wap.guidechem.com]

- 11. N-PROPYLBENZENE CAS#: 103-65-1 [m.chemicalbook.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. nj.gov [nj.gov]

Synthesis of n-propylbenzene from benzene

An In-depth Technical Guide to the Synthesis of n-Propylbenzene from Benzene

Executive Summary

The synthesis of n-propylbenzene from benzene is a fundamental transformation in organic chemistry, yet it presents a classic challenge regarding reaction selectivity. Direct Friedel-Crafts alkylation of benzene with a propyl source typically yields the rearranged isomer, isopropylbenzene (cumene), as the major product. This guide provides a comprehensive overview of the synthetic strategies to overcome this challenge, focusing on the widely accepted and efficient method of Friedel-Crafts acylation followed by reduction. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to serve as a technical resource for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Challenge of Carbocation Rearrangement

The direct alkylation of benzene with an n-propyl halide, such as 1-chloropropane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), is known as the Friedel-Crafts alkylation.[1][2][3] This electrophilic aromatic substitution reaction is plagued by a significant side reaction: carbocation rearrangement.[2][4][5] The initially formed primary n-propyl carbocation is unstable and rapidly rearranges via a 1,2-hydride shift to the more stable secondary isopropyl carbocation.[1][6] Consequently, the major product of this reaction is isothis compound, not the desired n-propylbenzene.[1][4][6][7] While reaction conditions such as low temperature can slightly increase the proportion of the n-propyl product, this route remains inefficient for its selective synthesis.[8]

To achieve high yields of n-propylbenzene, a two-step approach is necessary: Friedel-Crafts acylation followed by the reduction of the resulting ketone.[9][10][11][12] This methodology circumvents the rearrangement problem as the intermediate acylium ion is resonance-stabilized and does not rearrange.[13][14]

Comparative Analysis of Synthetic Routes

The choice of synthetic pathway is critical for maximizing the yield and purity of n-propylbenzene. The acylation-reduction strategy is demonstrably superior to direct alkylation.

| Feature | Method 1: Direct Friedel-Crafts Alkylation | Method 2: Friedel-Crafts Acylation-Reduction |

| Starting Materials | Benzene, n-propyl halide (e.g., CH₃CH₂CH₂Cl) | Benzene, propanoyl chloride (CH₃CH₂COCl) |

| Catalyst | Lewis Acid (e.g., AlCl₃) | Lewis Acid (e.g., AlCl₃) for acylation |

| Intermediate | n-propyl carbocation (unstable) | Propiophenone (ethyl phenyl ketone) |

| Key Limitation | Carbocation rearranges to form isopropyl carbocation.[2][4][5] | Two-step process; requires a subsequent reduction step. |

| Major Product | Isothis compound (Cumene).[1][6] | n-Propylbenzene. |

| Yield of n-Propylbenzene | Low; highly dependent on conditions.[8] | High; reported yields for the reduction step are often >90%.[15] |

| Other Issues | Polyalkylation is common as the product is more reactive than benzene.[2][5][16] | The acyl group deactivates the ring, preventing polyacylation.[17] |

Synthetic Pathways and Mechanisms

Unfavorable Route: Direct Friedel-Crafts Alkylation

This pathway involves the reaction of benzene with an n-propyl halide and a Lewis acid. The mechanism illustrates the critical rearrangement step that leads to the undesired product.

Caption: Carbocation rearrangement in Friedel-Crafts alkylation.

Preferred Route: Friedel-Crafts Acylation and Reduction

This robust, two-step synthesis reliably produces n-propylbenzene in high yield.

Step A: Friedel-Crafts Acylation

Benzene is reacted with propanoyl chloride in the presence of aluminum chloride to form propiophenone. The key electrophile is the acylium ion, which is stabilized by resonance and does not undergo rearrangement.

Caption: Formation of the stable acylium ion in Friedel-Crafts acylation.

Step B: Reduction of Propiophenone

The carbonyl group of propiophenone is reduced to a methylene group (–CH₂–). Two primary methods are employed for this transformation: the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).[13][18]

Caption: Workflow for the synthesis of n-propylbenzene via acylation-reduction.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the preferred synthetic route, compiled from literature data.[15]

| Step | Reaction | Reagents & Molar Ratios | Conditions | Yield |

| 1 | Friedel-Crafts Acylation | n(propionyl chloride) : n(AlCl₃) : n(benzene) = 1 : 1.1 : 8.5 | 50°C for 2h, then 80°C for 4h | 90.1% |

| 2 | Wolff-Kishner Reduction | n(propiophenone) : n(hydrazine hydrate) : n(KOH) = 1 : 4 : 2 | 120°C for 2h, then 160°C for 4h | 95.6% |

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Benzene to Propiophenone

This protocol is adapted from standard laboratory procedures.[19][20]

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Benzene (anhydrous)

-

Propanoyl chloride (CH₃CH₂COCl)

-

Concentrated Hydrochloric Acid (HCl)

-

5% Sodium Hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Crushed ice

Procedure:

-

Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., CaCl₂).

-

Reagent Charging: Add anhydrous aluminum chloride (e.g., 0.11 mol) and 50 mL of anhydrous benzene to the flask.

-

Addition of Acyl Chloride: Dissolve propanoyl chloride (e.g., 0.1 mol) in 25 mL of anhydrous benzene and place it in the dropping funnel.

-

Reaction: Cool the flask in an ice bath. Add the benzene-propanoyl chloride mixture dropwise with constant stirring over approximately 30 minutes. Hydrogen chloride gas will be evolved.

-

Completion: After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and stir for an additional hour.

-

Work-up: Carefully pour the reaction mixture onto a mixture of 100 g of crushed ice and 50 mL of concentrated HCl. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 50 mL of 5% NaOH solution and 50 mL of water.

-

Drying and Purification: Dry the organic layer over anhydrous MgSO₄. Filter off the drying agent and remove the excess benzene by distillation. The resulting propiophenone can be further purified by vacuum distillation.

Protocol 2: Clemmensen Reduction of Propiophenone

This protocol is adapted from standard laboratory procedures.[18][19]

Materials:

-

Propiophenone

-

Zinc powder

-

Mercuric chloride (HgCl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Amalgamated Zinc Preparation: Prepare zinc amalgam by stirring 30 g of zinc powder with 3 g of mercuric chloride in 30 mL of water and 1.5 mL of concentrated HCl for 5 minutes in a fume hood. Decant the aqueous solution.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, add the freshly prepared amalgamated zinc, propiophenone (0.1 mol), 50 mL of water, and 75 mL of concentrated HCl.

-

Reaction: Heat the mixture to reflux. Add an additional 25 mL of concentrated HCl every hour for 4-6 hours.

-

Work-up: Cool the reaction mixture to room temperature and decant the aqueous layer from the zinc.

-

Extraction: Wash the zinc with two 25 mL portions of diethyl ether. Combine the organic layer and the ether washings. Wash the combined organic phase sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of water.

-

Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄. Filter, and remove the diethyl ether by distillation to yield n-propylbenzene.

Protocol 3: Wolff-Kishner Reduction of Propiophenone

This protocol is adapted from the Huang-Minlon modification.[15][21]

Materials:

-

Propiophenone

-

Hydrazine hydrate (85% or higher)

-

Potassium Hydroxide (KOH)

-

Ethylene glycol (or diethylene glycol)

Procedure:

-

Reaction Setup: Place propiophenone (e.g., 0.1 mol), potassium hydroxide (0.2 mol), hydrazine hydrate (0.4 mol), and 100 mL of ethylene glycol into a round-bottom flask equipped with a reflux condenser.

-

Hydrazone Formation: Heat the mixture to reflux (approx. 120-130°C) for 2 hours to ensure the complete formation of the hydrazone.

-

Reduction: Reconfigure the apparatus for distillation and remove the water and excess hydrazine hydrate by distilling until the temperature in the flask reaches 160-200°C.

-

Completion: Once the distillation has ceased, return the apparatus to a reflux configuration and heat the mixture under reflux for an additional 4 hours.

-

Work-up: Cool the reaction mixture and add 100 mL of water.

-

Extraction: Extract the product with two 50 mL portions of diethyl ether. Combine the organic extracts and wash with water.

-

Drying and Purification: Dry the ethereal solution over an anhydrous drying agent (e.g., MgSO₄). Filter, and remove the ether by distillation. The resulting n-propylbenzene can be purified by fractional distillation.

References

- 1. The alkylation of benzene with npropyl chloride in class 11 chemistry CBSE [vedantu.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. brainly.com [brainly.com]

- 5. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]

- 6. youtube.com [youtube.com]

- 7. quora.com [quora.com]

- 8. organic chemistry - Alkylation of benzene - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. Provide a synthesis of n-propylbenzene from benzene. | Filo [askfilo.com]

- 10. Benzene can be conveniently converted into npropyl class 11 chemistry CBSE [vedantu.com]

- 11. [Solved] How is n-propylbenzene prepared from benzene? - Organic Chemistr.. [askfilo.com]

- 12. collegedunia.com [collegedunia.com]

- 13. The Alkylation of Benzene by Acylation-Reduction - Chemistry Steps [chemistrysteps.com]

- 14. mt.com [mt.com]

- 15. researchgate.net [researchgate.net]

- 16. Friedel-Crafts Alkylation [organic-chemistry.org]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. Clemmensen Reduction | ChemTalk [chemistrytalk.org]

- 19. benchchem.com [benchchem.com]

- 20. websites.umich.edu [websites.umich.edu]

- 21. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

Propylbenzene CAS number and molecular weight

An In-Depth Technical Guide to Propylbenzene

This compound, an aromatic hydrocarbon, serves as a significant compound in various research and industrial applications. This guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and metabolic pathways, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Identification Data

For ease of reference, the fundamental properties and identifiers for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 103-65-1 | [1][2][3][4] |

| Molecular Formula | C₉H₁₂ | [1][2] |

| Molecular Weight | 120.19 g/mol | [1][3][5] |

| Synonyms | n-Propylbenzene, 1-Phenylpropane, Isocumene | [1][3][4] |

| Density | 0.862 g/mL at 25 °C | [3][5] |

| Boiling Point | 159 °C | [3][5] |

| Melting Point | -99 °C | [3][5] |

| Appearance | Liquid | [5] |

| InChI Key | ODLMAHJVESYWTB-UHFFFAOYSA-N | [2] |

Experimental Protocols: Synthesis of n-Propylbenzene

The synthesis of n-propylbenzene is a multi-step process that can be achieved through various methods. A common and effective laboratory-scale synthesis involves the Friedel-Crafts acylation of benzene followed by a reduction of the resulting ketone.[6][7] This approach avoids the carbocation rearrangement that can occur during direct Friedel-Crafts alkylation with propyl halides, which would otherwise yield isothis compound as the major product.

Methodology: Friedel-Crafts Acylation and Wolff-Kishner-Huang Minlon Reduction[6]

This two-stage process first synthesizes propiophenone from benzene and propionyl chloride, which is then reduced to n-propylbenzene.

Stage 1: Friedel-Crafts Acylation (Synthesis of Propiophenone)

-

Reactants and Conditions:

-

Benzene, propionyl chloride, and aluminum chloride (AlCl₃) are the primary reactants.

-

The molar ratio of n(propionyl chloride) : n(AlCl₃) : n(benzene) is optimized at 1 : 1.1 : 8.5.[6]

-

-

Procedure:

-

To a flask containing an excess of dry benzene (acting as both reactant and solvent), anhydrous aluminum chloride is added.

-

The mixture is cooled, and propionyl chloride is added dropwise while stirring.

-

The reaction is maintained at 50°C for 2 hours and then heated to 80°C for an additional 4 hours to ensure completion.[6]

-

Upon completion, the reaction mixture is carefully poured onto crushed ice and hydrochloric acid to decompose the aluminum chloride complex.

-

The organic layer is separated, washed (e.g., with sodium bicarbonate solution and then water), dried over an anhydrous drying agent (e.g., MgSO₄), and distilled to yield propiophenone. The yield for this step can reach up to 90.1%.[6]

-

Stage 2: Wolff-Kishner-Huang Minlon Reduction (Synthesis of n-Propylbenzene)

-

Reactants and Conditions:

-

Propiophenone, hydrazine hydrate, and potassium hydroxide (KOH) are the key reagents.

-

The optimized molar ratio is n(propiophenone) : n(hydrazine hydrate) : n(KOH) of 1 : 4 : 2.[6]

-

-

Procedure:

-

Propiophenone, hydrazine hydrate, potassium hydroxide, and a high-boiling solvent (e.g., diethylene glycol) are placed in a flask fitted with a reflux condenser.

-

The mixture is heated to 120°C for 2 hours to form the hydrazone intermediate.[6]

-

The temperature is then increased to 160°C for 4 hours.[6] During this time, the hydrazone decomposes under basic conditions, releasing nitrogen gas and forming n-propylbenzene.

-

After cooling, the product is isolated by extraction (e.g., with ether), washed to remove residual base and solvent, dried, and purified by fractional distillation. This reduction step can achieve a yield of up to 95.6%.[6]

-

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of n-propylbenzene from benzene and propionic acid derivatives.

Caption: Workflow for the synthesis of n-propylbenzene.

Metabolic Pathways of this compound

In biological systems, this compound undergoes metabolic transformation through distinct pathways, primarily involving oxidation of either the alkyl side chain or the aromatic ring.

-

Side-Chain Oxidation : This is a major metabolic route where the propyl group is oxidized. This process ultimately yields benzoic acid. The benzoic acid is then typically conjugated with glycine to form hippuric acid, which is subsequently excreted in the urine.[8]

-

Ring Hydroxylation : A secondary pathway involves the hydroxylation of the benzene ring to create phenolic metabolites (propylphenols).[8][9] These phenols are then conjugated with sulfates or glucuronic acid to increase their water solubility and facilitate their elimination from the body.[8]

Studies in microorganisms, such as Pseudomonas species, have also revealed the existence of at least two different metabolic pathways for n-propylbenzene. One pathway involves the initial oxidation of the propyl side chain, while the other involves the initial oxidation of the aromatic nucleus, leading to the formation of 3-n-propylcatechol.[10]

The following diagram provides a simplified representation of the primary metabolic routes of this compound in mammals.

Caption: Primary metabolic pathways of n-propylbenzene.

References

- 1. scbt.com [scbt.com]

- 2. n-Propylbenzene, 98% | Fisher Scientific [fishersci.ca]

- 3. This compound 98 103-65-1 [sigmaaldrich.com]

- 4. Benzene, propyl- [webbook.nist.gov]

- 5. This compound = 99.0 GC 103-65-1 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. [Solved] How is n-propylbenzene prepared from benzene? - Organic Chemistr.. [askfilo.com]

- 8. Proposed Notification Level for n-Propylbenzene - OEHHA [oehha.ca.gov]

- 9. This compound | C9H12 | CID 7668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Coexistence of different pathways in the metabolism of n-propylbenzene by Pseudomonas sp - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Propylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for propylbenzene. It includes detailed data presentation, experimental protocols, and visualizations to aid in the structural elucidation and analysis of this compound.

Introduction to this compound and its Spectroscopic Signature

This compound (C₉H₁₂) is an aromatic hydrocarbon consisting of a benzene ring substituted with a propyl group. Understanding its NMR spectra is fundamental for chemists working with alkylated aromatic compounds. The structural features of this compound give rise to a distinct set of signals in both ¹H and ¹³C NMR spectroscopy, allowing for unambiguous identification and characterization. In deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard, this compound exhibits characteristic chemical shifts and coupling patterns that are discussed in detail in this guide.[1][2]

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound shows distinct signals for the aromatic and the aliphatic protons of the propyl chain. Due to the symmetry of the monosubstituted benzene ring, the five aromatic protons are not all chemically equivalent and theoretically give rise to multiple signals. However, in many spectra, they appear as a complex multiplet. The propyl group protons also have distinct chemical environments.

Table 1: ¹H NMR Chemical Shifts and Multiplicities for this compound in CDCl₃

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | ~7.10 - 7.35 | Multiplet | 5H |

| Benzylic (-CH₂-) | ~2.58 | Triplet (t) | 2H |

| Methylene (-CH₂-) | ~1.63 | Sextet | 2H |

| Methyl (-CH₃) | ~0.94 | Triplet (t) | 3H |

Note: Chemical shifts are approximate and can vary slightly based on experimental conditions.

The benzylic protons are deshielded by the aromatic ring and appear as a triplet due to coupling with the adjacent methylene protons. The methyl protons at the end of the propyl chain also appear as a triplet, coupled to the neighboring methylene group. The central methylene protons are coupled to both the benzylic and the methyl protons. With nearly identical coupling constants to both neighboring groups, these protons appear as a sextet (a triplet of quartets that appears as a sextet).

While precise, universally agreed-upon coupling constants can be difficult to find in the literature and can vary slightly with experimental conditions, typical vicinal coupling constants (³JHH) in alkyl chains are in the range of 6-8 Hz.

¹³C NMR Spectral Data of this compound

The ¹³C NMR spectrum of this compound, typically recorded with proton decoupling, shows seven distinct signals, corresponding to the seven unique carbon environments in the molecule.[1][2] The carbon atoms of the benzene ring appear at higher chemical shifts (downfield) compared to the aliphatic carbons of the propyl group.

Table 2: ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 (ipso) | ~142.7 |

| C2, C6 (ortho) | ~128.4 |

| C3, C5 (meta) | ~128.2 |

| C4 (para) | ~125.7 |

| Cα (benzylic) | ~38.1 |

| Cβ (methylene) | ~24.8 |

| Cγ (methyl) | ~13.8 |

Note: Assignments are based on established substituent effects on benzene ring chemical shifts and typical aliphatic carbon chemical shifts.

Experimental Protocols

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a liquid sample like this compound.

Sample Preparation

-

Sample Purity : Ensure the this compound sample is of high purity to avoid signals from contaminants.

-

Solvent Selection : Use a deuterated solvent, typically chloroform-d (CDCl₃), which is a common solvent for nonpolar organic compounds.[1][2]

-

Concentration : For ¹H NMR, prepare a solution by dissolving 5-25 mg of this compound in approximately 0.6-0.7 mL of CDCl₃. For the less sensitive ¹³C NMR, a more concentrated solution of 20-50 mg in the same amount of solvent is recommended.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference for chemical shifts (δ = 0.00 ppm).[1][2]

-

Filtration : Filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Labeling : Clearly label the NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation : Utilize a high-resolution Fourier Transform NMR (FT-NMR) spectrometer.

-

Tuning and Matching : Tune and match the NMR probe for the respective nucleus (¹H or ¹³C) to ensure optimal sensitivity.

-

Locking : Lock the spectrometer on the deuterium signal of the CDCl₃ solvent to stabilize the magnetic field.

-

Shimming : Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

-

Acquisition Parameters for ¹H NMR :

-

Pulse Angle : 30-45 degrees.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-2 seconds.

-

Number of Scans : 8-16 scans are typically sufficient for good signal-to-noise.

-

-

Acquisition Parameters for ¹³C NMR :

-

Pulse Angle : 30-45 degrees.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds (longer delays may be needed for quaternary carbons).

-

Number of Scans : A larger number of scans (e.g., 128 or more) is generally required due to the low natural abundance of ¹³C.

-

Proton Decoupling : Employ broadband proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Visualizations

The following diagrams illustrate the structure of this compound and a generalized workflow for NMR spectroscopy.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Propylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) spectroscopy of propylbenzene, focusing on the vibrational modes of its functional groups. This compound, an aromatic hydrocarbon, presents a characteristic IR spectrum that is instrumental in its identification and in understanding its molecular structure. This document details the principal IR absorption bands, offers a standard experimental protocol for spectral acquisition, and illustrates the relationships between the molecule's vibrational modes.

Core Principles of this compound IR Spectroscopy

Infrared spectroscopy of this compound is centered on the absorption of infrared radiation by its constituent chemical bonds. These absorptions correspond to specific vibrational modes, namely stretching and bending. The this compound molecule (C₆H₅CH₂CH₂CH₃) can be divided into two main components for spectroscopic analysis: the monosubstituted benzene ring and the propyl side chain. Each of these components gives rise to a series of characteristic absorption bands in the mid-infrared region (typically 4000-400 cm⁻¹).

The key functional groups and their corresponding vibrational motions that are analyzed in the IR spectrum of this compound include:

-

Aromatic C-H bonds: Stretching and out-of-plane bending vibrations of the hydrogen atoms attached to the benzene ring.

-

Aliphatic C-H bonds: Stretching and bending vibrations of the hydrogen atoms in the methyl (CH₃) and methylene (CH₂) groups of the propyl chain.

-

Aromatic C=C bonds: Stretching vibrations within the benzene ring.

-

C-C bonds: Stretching vibrations of the single bonds within the propyl chain and between the propyl chain and the benzene ring.

Quantitative Analysis of this compound IR Spectrum

The infrared spectrum of this compound exhibits a series of absorption bands, each corresponding to a specific vibrational mode. The table below summarizes the key absorption bands, their wavenumber ranges, the vibrational mode assignments, and the typical intensities of the peaks.[1]

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Functional Group |

| 3080 - 3030 | C-H Stretching | Strong | Aryl |

| 2975 - 2845 | C-H Stretching | Strong | Alkyl (CH₂, CH₃) |

| ~1600 and ~1500 | C=C Stretching | Medium | Benzene Ring |

| 1470 - 1370 | C-H Bending | Medium | Alkyl (CH₂, CH₃) |

| 770 - 690 | C-H Out-of-Plane Bending | Strong | Monosubstituted |

| ~1500 - 400 | Fingerprint Region (Complex Vibrations) | Variable | Whole Molecule |

Note: The fingerprint region, from approximately 1500 to 400 cm⁻¹, contains a complex series of overlapping signals that are unique to the this compound molecule.[1] This region is particularly useful for confirming the identity of a compound by comparing its spectrum to a reference spectrum.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

The following protocol outlines the methodology for acquiring an IR spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer. This technique is well-suited for liquid samples and requires minimal sample preparation.

3.1. Instrumentation and Materials

-

FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

This compound sample (liquid).

-

Solvent for cleaning (e.g., isopropanol or ethanol).

-

Lint-free wipes.

3.2. Procedure

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean and dry.

-

Record a background spectrum of the empty ATR crystal. This will account for any atmospheric and instrumental interferences.

-

-

Sample Application:

-

Place a small drop of liquid this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

-

Spectrum Acquisition:

-

Acquire the IR spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing:

-

The resulting spectrum can be processed as needed (e.g., baseline correction, smoothing).

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) to remove all traces of the sample.

-

Visualization of Vibrational Modes

The following diagram illustrates the logical relationship between the different vibrational modes of the this compound molecule, categorized by the functional group and the type of vibration.

Caption: Vibrational modes of this compound.

Conclusion

The infrared spectrum of this compound provides a detailed fingerprint of its molecular structure. By analyzing the characteristic absorption bands corresponding to the aromatic and alkyl functional groups, researchers can confidently identify the compound and gain insights into its chemical bonding. The combination of quantitative data from the IR spectrum, a standardized experimental protocol, and a clear understanding of the underlying vibrational modes makes IR spectroscopy an invaluable tool in chemical analysis and drug development.

References

Physical properties of propylbenzene: boiling point, melting point, density

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of propylbenzene, a significant organic compound utilized in various industrial and research applications. Understanding these fundamental characteristics—boiling point, melting point, and density—is critical for its application in chemical synthesis, as a solvent, and in the development of new materials and pharmaceuticals. This document collates key data and outlines the standardized experimental methodologies for their determination.

Core Physical Properties of this compound

The physical properties of this compound are well-documented, providing a solid foundation for its application in a laboratory or industrial setting. Below is a summary of its key physical constants.

| Physical Property | Value | Conditions |

| Boiling Point | 159.2 °C | At 760 mmHg |

| Melting Point | -99.5 °C | - |

| Density | 0.862 g/mL | At 25 °C |

Experimental Protocols for Property Determination

Accurate determination of physical properties is paramount for ensuring the purity and proper application of chemical substances. The following sections detail the standard methodologies for measuring the boiling point, melting point, and density of organic liquids like this compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure substance, this is a distinct temperature at a given pressure.

Standard Methodology: ASTM D1078

A widely accepted method for determining the distillation range of volatile organic liquids is outlined in ASTM D1078.[1][2][3][4] This standard provides a procedure for measuring the boiling range of liquids that are chemically stable during the distillation process and boil between 30 and 350 °C.[1]

Experimental Workflow:

-

Apparatus Setup: A specified volume of the sample (e.g., 100 mL) is placed in a distillation flask. The flask is fitted with a condenser and a calibrated thermometer, ensuring the top of the thermometer bulb is level with the bottom of the side arm of the flask.

-

Heating: The flask is heated at a controlled rate.

-

Data Collection: The temperature at which the first drop of distillate falls from the condenser is recorded as the initial boiling point. The temperature is continuously monitored as the distillation proceeds. The boiling point of a pure liquid like this compound would be the constant temperature observed during the majority of the distillation.

-

Barometric Pressure Correction: Since boiling point is pressure-dependent, the observed temperature is corrected to the standard atmospheric pressure (760 mmHg).

A simpler, micro-scale method often used in academic laboratories involves a Thiele tube.[5][6] A small amount of the liquid is heated in a test tube containing an inverted capillary tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary, and upon cooling, the liquid is just drawn back into the capillary.[5][6]

Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a very narrow range. Since this compound's melting point is well below room temperature, this determination requires a cryostat or a specialized low-temperature apparatus.

Standard Methodology: OECD Guideline 102

The OECD Guideline 102 describes several methods for determining the melting point or melting range.[7][8][9][10] For substances like this compound, the freezing point determination method is most applicable.

Experimental Workflow:

-

Sample Preparation: The liquid sample is placed in a tube and cooled.

-

Cooling and Observation: The sample is slowly cooled while being stirred. The temperature is recorded at regular intervals.

-

Phase Transition: As the substance freezes, the temperature will plateau. This constant temperature is the freezing point, which is numerically equivalent to the melting point.

-

Apparatus: This can be performed using a specialized freezing point apparatus or with techniques like Differential Scanning Calorimetry (DSC), which measures the heat flow to or from a sample as a function of temperature or time.[7]

Density Determination

Density is the mass of a substance per unit of volume. It is an important physical property that can indicate the purity of a substance.

Standard Methodology: OECD Guideline 109 & ASTM D4052

OECD Guideline 109 outlines several methods for determining the density of liquids, including the use of a hydrometer, an oscillating densitometer, or a pycnometer.[11][12][13][14][15] ASTM D4052 specifically covers the determination of density in liquids using a digital density meter.[16][17]

Experimental Workflow (Oscillating U-tube Densitometer):

-

Calibration: The instrument is calibrated using two standards of known density, typically dry air and pure water.

-

Sample Injection: A small volume of the this compound sample is injected into the oscillating U-tube of the densitometer.[16][18]

-

Temperature Control: The temperature of the measuring cell is precisely controlled to the desired temperature (e.g., 25 °C).

-

Measurement: The instrument measures the change in the oscillation frequency of the U-tube when filled with the sample. This frequency is directly related to the density of the liquid.[18]

-

Result: The density is then automatically calculated and displayed. This method is rapid, requires a small sample volume, and provides high accuracy.[18]

Factors Influencing Physical Properties

The physical properties of this compound are dictated by its molecular structure and the resulting intermolecular forces. The following diagram illustrates the logical relationships between these factors and the observed physical properties.

Caption: Logical relationships influencing this compound's physical properties.

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice [analytice.com]

- 4. store.astm.org [store.astm.org]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. laboratuar.com [laboratuar.com]

- 8. oecd.org [oecd.org]

- 9. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 14. Test No. 109: Density of Liquids and Solids - Overton [app.overton.io]

- 15. acri.gov.tw [acri.gov.tw]

- 16. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 17. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]

- 18. knowledge.reagecon.com [knowledge.reagecon.com]

An In-depth Technical Guide to the Solubility of Propylbenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of propylbenzene in various organic solvents. This compound, an aromatic hydrocarbon, is utilized in numerous applications within the chemical and pharmaceutical industries, including as a solvent and an intermediate in organic synthesis. A thorough understanding of its solubility characteristics is crucial for process development, formulation, and ensuring reaction homogeneity.

Core Principles of this compound Solubility

This compound (C₉H₁₂) is a non-polar molecule due to the presence of the benzene ring and the propyl group. Consequently, its solubility behavior is primarily governed by the "like dissolves like" principle. This indicates that this compound will exhibit high solubility in non-polar organic solvents and limited solubility in polar solvents. It is practically insoluble in water, a highly polar solvent.[1] The water solubility of this compound has been reported to be 23.4 mg/L at 25°C.

Quantitative Solubility Data

For many common organic solvents, this compound is not just soluble but completely miscible, meaning it will mix in all proportions to form a single homogeneous phase. The following table summarizes the solubility and miscibility of this compound in a range of organic solvents.

| Solvent | Chemical Formula | Type | Solubility of this compound |

| Hexane | C₆H₁₄ | Non-polar hydrocarbon | Highly Soluble/Miscible[1] |

| Toluene | C₇H₈ | Non-polar aromatic hydrocarbon | Highly Soluble/Miscible[1] |

| Benzene | C₆H₆ | Non-polar aromatic hydrocarbon | Miscible |

| Diethyl Ether | (C₂H₅)₂O | Slightly polar ether | Miscible |

| Acetone | (CH₃)₂CO | Polar aprotic ketone | Miscible[2] |

| Ethanol | C₂H₅OH | Polar protic alcohol | Miscible[2] |

| Petroleum Ether | Mixture of hydrocarbons | Non-polar hydrocarbon | Miscible |

| Water | H₂O | Highly polar protic | Practically Insoluble (0.06 g/L)[2] |

Note: "Miscible" indicates that the two liquids are completely soluble in each other at all proportions.

Experimental Protocols for Solubility Determination

For novel solvent systems or to obtain precise solubility data under specific conditions, the following experimental protocols can be employed.

Method 1: Shake-Flask Method for Equilibrium Solubility

This is a widely used and reliable method for determining the equilibrium solubility of a compound in a solvent.

1. Materials and Equipment:

-

This compound (high purity)

-

Solvent of interest (high purity)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or FID).

2. Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). The excess solute ensures that the solution reaches saturation.

-

Equilibration: Place the container in a thermostatically controlled shaker set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the container to stand undisturbed at the same temperature to let the undissolved this compound settle. To ensure complete separation of the excess solute, centrifuge the sample at a controlled temperature.

-

Sample Collection: Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe. Immediately filter the aliquot through a chemically inert syringe filter to remove any remaining undissolved micro-droplets.

-

Quantification: Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

-

Data Reporting: The solubility is reported in units such as g/100 mL, mg/L, or mole fraction at the specified temperature.

Method 2: Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that can determine the thermodynamics of mixing and, by extension, solubility.

1. Principle: ITC measures the heat absorbed or released upon the incremental addition of a solute to a solvent. The point at which the heat of solution changes to the heat of dilution indicates the saturation point.

2. Procedure:

-

Instrument Setup: Calibrate the ITC instrument according to the manufacturer's instructions.

-

Sample Preparation: Fill the ITC sample cell with a known volume of the organic solvent. Load the injection syringe with pure this compound.

-

Titration: Perform a series of small, precise injections of this compound into the solvent-filled cell while maintaining a constant temperature.

-

Data Analysis: The instrument records the heat change associated with each injection. A plot of the heat change per injection versus the total concentration of this compound is generated. The inflection point in this plot corresponds to the solubility limit.

Visualizing Experimental and Logical Workflows

To aid in the understanding of the processes involved in solubility determination, the following diagrams have been generated using Graphviz.

Caption: Workflow for the Shake-Flask Method.

Caption: Factors influencing this compound solubility.

References

Propylbenzene: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for propylbenzene (also known as 1-phenylpropane). The information is compiled from various Safety Data Sheets (SDS) to ensure a comprehensive overview for laboratory and research professionals. Adherence to these guidelines is critical to ensure personnel safety and environmental protection.

Hazard Identification and Classification

This compound is a flammable liquid that poses several health and environmental hazards. It is crucial to understand its classification to handle it appropriately.

GHS Hazard Classification:

| Classification | Hazard Statement (H-Code) | Precautionary Statement (P-Code) Examples |

| Flammable Liquid, Category 3 | H226: Flammable liquid and vapor.[1][2][3] | P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[1] |

| Aspiration Hazard, Category 1 | H304: May be fatal if swallowed and enters airways.[1][2][3] | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1][2] P331: Do NOT induce vomiting.[1][2] |

| STOT Single Exposure, Category 3 | H335: May cause respiratory irritation.[1][2][3] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] |

| Hazardous to the Aquatic Environment, Chronic, Category 2 | H411: Toxic to aquatic life with long lasting effects.[1][2][3] | P273: Avoid release to the environment.[1][2] |

NFPA 704 Ratings:

| Category | Rating | Description |

| Health (Blue) | 2 | Can cause temporary incapacitation or residual injury. |

| Flammability (Red) | 3 | Can be ignited under almost all ambient temperature conditions.[4] |

| Instability (Yellow) | 0 | Normally stable, even under fire exposure conditions.[4] |

| Special Hazards (White) | - | No special hazards. |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe handling and storage.

| Property | Value |

| CAS Number | 103-65-1[1][2][4] |

| Synonyms | 1-Phenylpropane, n-Propylbenzene[1][2][4][5] |

| Molecular Formula | C₉H₁₂[2] |

| Molecular Weight | 120.19 g/mol [2] |

| Appearance | Clear, colorless liquid[4] |

| Boiling Point | 159 °C (318.2 °F)[2][6] |

| Melting Point | -99 °C (-146.2 °F)[2][6] |

| Flash Point | 30 - 39 °C (86 - 102.2 °F)[4] |

| Autoignition Temperature | 450 °C (842 °F)[4] |

| Vapor Pressure | 3.5 hPa at 20 °C |

| Density / Specific Gravity | 0.86 - 0.862 g/cm³ at 20 °C[6] |

| Lower Explosive Limit (LEL) | 0.8%[4][6] |

| Upper Explosive Limit (UEL) | 6.0%[4][6] |

Toxicology and Health Effects

Exposure to this compound can occur via inhalation, ingestion, or skin/eye contact, leading to various health effects.

-

Inhalation: Causes respiratory tract irritation.[1][4] Vapors may lead to dizziness or suffocation.[4]

-

Ingestion: May be fatal if swallowed and enters airways due to aspiration risk.[1][2][3] It may also cause gastrointestinal irritation with symptoms like nausea and vomiting.[4]

Acute Toxicity Data:

| Route | Species | Value |

| LD50 Oral | Rat | 6040 mg/kg[1][4] |

| LD50 Oral | Mouse | 5200 mg/kg[4] |

| LC50 Inhalation | Rat | 65000 ppm / 2 hours[1][4] |

Handling and Storage Protocols

Strict protocols must be followed to minimize exposure and prevent accidents.

Handling:

-